5-Bromo Substituent Confers 3.6-Fold Potency Gain in HCV NS5B Polymerase Inhibition vs. Non-Brominated Benzofuran Analog
In a direct head-to-head SAR study of α,γ-diketo acid HCV NS5B polymerase inhibitors, the 5-bromobenzofuran-2-yl-bearing compound (3a) exhibited an IC₅₀ of 8.2 ± 1.20 μM, compared with 29.6 ± 1.30 μM for the unsubstituted benzofuran-2-yl analog (2a), representing a 3.6-fold potency enhancement attributable solely to the 5-bromo substituent [1]. The target compound 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid incorporates this identical 5-bromobenzofuran-2-carboxylic acid pharmacophore and therefore retains the bromine-dependent potency advantage over non-halogenated benzofuran-2-carboxylic acid analogs.
| Evidence Dimension | HCV NS5B polymerase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5-bromobenzofuran-2-yl diketo acid conjugate: IC₅₀ = 8.2 ± 1.20 μM (compound 3a) |
| Comparator Or Baseline | Benzofuran-2-yl diketo acid conjugate (non-brominated): IC₅₀ = 29.6 ± 1.30 μM (compound 2a) |
| Quantified Difference | 3.6-fold improvement (ΔIC₅₀ = 21.4 μM) |
| Conditions | HCV NS5B polymerase inhibition assay; α,γ-diketo acid pharmacophore series; published in Eur J Med Chem 2011 [1] |
Why This Matters
For antiviral screening programs, a 3.6-fold potency difference is sufficient to discriminate between an actionable hit (low-micromolar) and a weak binder unlikely to survive hit-to-lead triage.
- [1] Liang X, et al. Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition. European Journal of Medicinal Chemistry, 2011, 46(10):5138–5145. Table 1: compounds 2a and 3a. View Source
